12-Molybdosilicic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

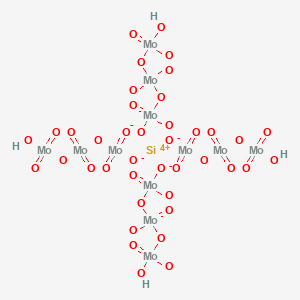

12-Molybdosilicic acid hydrate is a complex chemical compound known for its unique structure and properties. It is commonly referred to as this compound and has the molecular formula H6Mo12O41Si. This compound is characterized by its yellow crystalline appearance and high solubility in water.

準備方法

The synthesis of hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) involves the reaction of molybdenum trioxide with silicon dioxide in an acidic medium. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and formation of the desired product. Industrial production methods often involve the use of high-purity reagents and controlled environments to maintain the quality and consistency of the compound.

化学反応の分析

12-Molybdosilicic acid hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state molybdenum compounds, while reduction reactions may produce lower oxidation state molybdenum species.

科学的研究の応用

Scientific Research Applications

12-Molybdosilicic acid hydrate is utilized in several areas:

Catalysis

- Organic Reactions : It serves as a catalyst in various organic syntheses, notably in the production of pyranocoumarins, which are significant in pharmaceuticals.

- Petroleum Industry : Employed as a catalyst for hydrocracking and dehydrogenation processes, enhancing the yield and efficiency of petroleum refining .

Biochemical Assays

- Used as a staining agent in microscopy to visualize biological samples, aiding in biological research and diagnostics.

Material Science

- Electrostatic Synthesis : Involved in the electrostatic synthesis of compounds with ultrathin layers, such as silicododecamolybdate anions combined with poly(allyl ammonium) cations. This application is crucial for developing advanced materials with specific electrical properties .

- Ion Exchange Processes : Acts as a reactant in ion exchange processes, improving the efficiency of separation techniques used in analytical chemistry .

Dye Industry

- Functions as an oxidant and catalyst in dyeing processes, contributing to the development of various colorants used in textiles and other materials .

Preparation Methods

This compound can be synthesized through several methods:

-

Reaction of Sodium Silicate and Molybdenum Trioxide :

- Sodium silicate is dissolved in water, followed by the addition of molybdenum trioxide and acidification with sulfuric acid. The mixture is heated to promote precipitation.

-

Industrial Production :

- In industrial settings, it can be produced by extracting sodium silicomolybdate using sulfuric acid and ether or through metathesis reactions involving molybdic acid and rare earth carbonates.

Catalytic Processes

A study demonstrated that powdered unhydrated 12-molybdosilicic acid was effectively used as a catalyst for heavy aromatic oil processing, showing significant improvements in yield when incorporated into crude oil mixtures .

Electrostatic Synthesis

Research on electrostatic synthesis highlighted how this compound facilitated the formation of charge transfer compounds with Keggin anions, showcasing its potential in nanotechnology applications .

作用機序

The mechanism of action of hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) involves its interaction with molecular targets and pathways within a given system. The compound’s molybdenum centers can undergo redox reactions, which play a crucial role in its catalytic activity. These redox reactions facilitate the transfer of electrons, thereby influencing various chemical and biological processes.

類似化合物との比較

12-Molybdosilicic acid hydrate is unique due to its specific molecular structure and properties. Similar compounds include other polyoxometalates such as phosphomolybdic acid and tungstosilicic acid. These compounds share similar structural features but differ in their elemental composition and specific applications. For instance, phosphomolybdic acid contains phosphorus instead of silicon, while tungstosilicic acid contains tungsten instead of molybdenum.

生物活性

12-Molybdosilicic acid hydrate, also known as silicomolybdic acid, is a heteropoly acid with the formula H4[SiMo12O40]⋅nH2O. It is primarily recognized for its catalytic properties in various organic reactions. This article explores its biological activity, including its potential applications in biochemistry and environmental science.

- Molecular Formula: H4[SiMo12O40]

- CAS Number: 11089-20-6

- Density: 1.156 g/mL at 25 °C

- Refractive Index: n20/D=1.376

Biological Applications

This compound has been studied for its role in catalyzing biochemical reactions and its potential therapeutic applications:

1. Catalytic Activity

This compound acts as a catalyst in several reactions, including:

- Electrocatalytic Reduction: It has been used in carbon-ceramic composite electrodes for the electrocatalytic reduction of bromate, demonstrating significant efficiency in redox reactions .

- Organic Synthesis: The compound facilitates the Hosomi–Sakurai allylation of carbonyl compounds and Friedel–Crafts alkylation reactions, which are crucial in organic synthesis .

2. Antioxidant Properties

Research indicates that silicomolybdic acid exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress in biological systems. This property is particularly relevant in studies focusing on cellular protection against free radicals.

Case Studies and Research Findings

The biological activity of this compound can be attributed to its ability to form stable complexes with various substrates, facilitating electron transfer processes. This mechanism is crucial for its role as a catalyst in biochemical pathways.

Environmental Impact

In addition to its applications in organic chemistry, this compound has potential environmental applications:

- Wastewater Treatment: Its catalytic properties may be harnessed for the degradation of pollutants, such as organic dyes and heavy metals, through advanced oxidation processes.

- Methane Oxidation: The compound may play a role in methane oxidation processes, contributing to strategies aimed at reducing greenhouse gas emissions .

特性

IUPAC Name |

hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Mo.4H2O.36O.Si/h;;;;;;;;;;;;4*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGSIKCCWGOSQT-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].[Si+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Mo12O40Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1823.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。